molecular formula C6HCl4NO2 B095840 2,3,5,6-tetrachloropyridine-4-carboxylic Acid CAS No. 19340-26-2

2,3,5,6-tetrachloropyridine-4-carboxylic Acid

Cat. No. B095840
CAS RN: 19340-26-2
M. Wt: 260.9 g/mol
InChI Key: FNZSPKURESXAII-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine-4-carboxylic acid is a chlorinated pyridine derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves reactions with various metal salts under different conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form coordination polymers, with the reaction outcome being highly dependent on the reaction conditions, such as the presence of pyridine and temperature . Although not directly related to the target compound, these findings suggest that the synthesis of chlorinated pyridine carboxylic acids might also be influenced by metal ions and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly affected by the substituents on the pyridine ring. For example, the crystal structure of a tetrahydropyridine derivative was determined by X-ray diffraction, revealing a flat boat conformation . This indicates that the molecular structure of this compound could also exhibit unique conformations, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including isomerization under the influence of acids , and functionalization reactions with amines . These studies demonstrate the reactivity of the pyridine ring and its derivatives, suggesting that this compound could also participate in similar reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups such as chloro substituents could affect the acidity of the carboxylic acid group and the overall stability of the compound. The reactivity towards metal ions, as seen in the formation of coordination polymers , also suggests that this compound could form complexes with metals, which could be relevant in catalysis or material science.

properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSPKURESXAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402194
Record name 2,3,5,6-tetrachloropyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19340-26-2
Record name 2,3,5,6-tetrachloropyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRACHLORO-4-PYRIDINECARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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